(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(17-15-18-23(20-17)8-4-14-25-18)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWYQGVPDZCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the pyrazolo-oxazine core. The final step involves the coupling of the pyrazolo-oxazine intermediate with 4-phenethylpiperazine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Similar core structure but different functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Similar heterocyclic framework with different biological activities.
Uniqueness
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to its specific combination of the pyrazolo-oxazine core with the phenethylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a member of the pyrazolo[5,1-b][1,3]oxazine class of compounds, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that form the pyrazolo and oxazine rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has shown that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrazolo compounds that demonstrated promising antibacterial activity against multiple strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| Pyrazolo[5,1-b][1,3]oxazine | Antibacterial | Staphylococcus aureus |
| Pyrazolo derivative X | Antifungal | Candida albicans |
| Pyrazolo derivative Y | Antiviral | Influenza virus |
Anticancer Activity
The anticancer potential of pyrazolo compounds has also been extensively studied. Specific derivatives have shown efficacy in inhibiting tumor growth by targeting key pathways involved in cancer cell proliferation. For instance, some compounds have been identified as inhibitors of thymidine phosphorylase (TP), an enzyme that plays a crucial role in tumor growth.
Case Study:
In a recent study involving a series of pyrazolo derivatives, it was found that certain modifications to the pyrazolo ring enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring significantly improved anticancer activity.
Research Findings
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with biological macromolecules such as proteins and nucleic acids.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo and piperazine rings can lead to significant changes in biological activity.
- Pharmacokinetics : Studies have indicated favorable pharmacokinetic profiles for some derivatives, suggesting potential for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone?
- Answer: The synthesis involves multi-step reactions, typically starting with condensation of pyrazolo-oxazine precursors with piperazine derivatives. Key steps include:
- Amide coupling between the pyrazolo-oxazine carboxylic acid and 4-phenethylpiperazine using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradients) to isolate intermediates and final products.
- Microwave-assisted synthesis may reduce reaction times for heterocyclic ring formation (e.g., 100°C, 30 min in DMF) .
- Critical Parameters: Solvent polarity, temperature control during exothermic steps, and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How can structural analogs guide the prediction of biological activity for this compound?
- Answer: Structurally similar compounds (e.g., pyridine, triazole, and piperazine derivatives) exhibit activities such as anticancer, antifungal, and CNS modulation. For example:
- Pyridine-containing analogs show antidepressant activity via serotonin receptor modulation .
- Piperazine-based compounds often target G-protein-coupled receptors (GPCRs) or kinase pathways .
- Methodological Insight: Use QSAR models to correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends .
Q. What are the recommended protocols for assessing solubility and storage stability?
- Answer:
- Solubility: Pre-screen in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to detect aggregation .
- Storage: Store lyophilized powder at -20°C under argon. For solutions, avoid repeated freeze-thaw cycles and exposure to light (due to photosensitive oxazine rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?
- Answer: Discrepancies often arise from assay conditions or target promiscuity. Strategies include:
- Orthogonal assays: Validate binding affinity using SPR (surface plasmon resonance) alongside cellular assays (e.g., cAMP modulation for GPCRs) .
- Metabolite screening: Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Case Study: Pyrazolo-oxazine derivatives with trifluoromethyl groups showed variable anticancer activity due to differences in cell permeability .
Q. What experimental designs are suitable for studying the compound’s degradation pathways under physiological conditions?
- Answer:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- Analytical tools: Monitor degradation via HPLC-PDA (photodiode array) and HRMS to identify by-products.
- Kinetic analysis: Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic profile?
- Answer:
- ADME prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, the phenethylpiperazine moiety may increase CNS penetration .
- Docking studies: Use AutoDock Vina to simulate interactions with targets like σ receptors or monoamine oxidases, guided by structural analogs .
- Limitations: Validate predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Answer: Common issues include steric hindrance from the pyrazolo-oxazine core. Solutions:
- Alternative coupling reagents: Replace EDCI with T3P (propylphosphonic anhydride) for improved efficiency .
- Microwave irradiation: Enhance reaction kinetics in DMF at 120°C for 15 min .
- Protecting groups: Temporarily protect reactive amines (e.g., Boc) to reduce side reactions .
Q. How can researchers validate target engagement in complex biological systems?
- Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization after compound treatment using Western blot or MS .
- BRET (Bioluminescence Resonance Energy Transfer): Quantify real-time GPCR activation in live cells .
- Negative controls: Use CRISPR knockouts or pharmacological inhibitors to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
